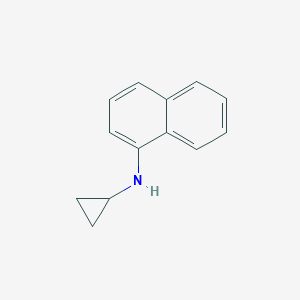

N-cyclopropylnaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-2-6-12-10(4-1)5-3-7-13(12)14-11-8-9-11/h1-7,11,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTMTLWHIJEHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462606 | |

| Record name | N-Cyclopropylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112033-42-8 | |

| Record name | N-Cyclopropylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropylnaphthalen-1-amine: Synthesis, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Significance of Cyclopropylnaphthalen-1-amine

Cyclopropylnaphthalen-1-amine is a fascinating and increasingly important molecule in the landscape of medicinal chemistry and drug development. Its unique structural architecture, combining the rigid, polycyclic naphthalene core with the strained, three-membered cyclopropyl ring, imparts a distinct set of physicochemical properties that are of significant interest to researchers. This guide provides a comprehensive overview of the chemical identifiers, synthetic pathways, and analytical characterization of cyclopropylnaphthalen-1-amine, with a particular focus on the 4-substituted isomer, a key intermediate in the synthesis of the gout therapeutic, Lesinurad.[1]

A critical point of clarification is the distinction between two primary isomers: 4-cyclopropylnaphthalen-1-amine , where the cyclopropyl group is attached to the naphthalene ring, and N-cyclopropylnaphthalen-1-amine , where the cyclopropyl group is bonded to the amine nitrogen. This guide will primarily focus on the former, given its documented role in pharmaceutical synthesis, while also providing insights into the synthesis of the latter.

Part 1: Core Chemical Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and application. The following table summarizes the key identifiers for 4-cyclopropylnaphthalen-1-amine and its commonly used hydrochloride salt.

| Identifier | 4-cyclopropylnaphthalen-1-amine | 4-cyclopropylnaphthalen-1-amine Hydrochloride |

| CAS Number | 878671-94-4 | 1533519-92-4[2] |

| Molecular Formula | C₁₃H₁₃N | C₁₃H₁₄ClN[2] |

| Molecular Weight | 183.25 g/mol | 219.71 g/mol [2] |

| IUPAC Name | 4-cyclopropylnaphthalen-1-amine | 4-cyclopropylnaphthalen-1-amine;hydrochloride[2] |

| Synonyms | 4-Cyclopropyl-1-naphthalenamine | 4-Cyclopropyl-1-naphthalenamine HCl, Lesinurad Impurity 14 HCl[2] |

| Appearance | Not specified (likely liquid or solid) | White to off-white powder[3] |

| Melting Point | Not specified | 165-175 °C[3] |

| Boiling Point | 361.6 °C at 760 mmHg (Predicted) | Not applicable |

| Density | 1.191 g/cm³ (Predicted) | Not applicable |

| Flash Point | 190.3 °C (Predicted) | Not applicable |

Part 2: Synthesis and Mechanistic Considerations

Plausible Synthetic Route for 4-cyclopropylnaphthalen-1-amine

A logical approach to the synthesis of 4-cyclopropylnaphthalen-1-amine involves the introduction of the cyclopropyl group onto a pre-functionalized naphthalene core. A potential synthetic workflow is outlined below:

Caption: Synthesis of N-cyclopropylnaphthalen-1-amine via Buchwald-Hartwig amination.

-

Reaction Setup: A reaction vessel is charged with 1-bromonaphthalene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Addition of Amine: Cyclopropylamine is then added to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated in an inert solvent, such as toluene, under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete.

-

Workup and Purification: The reaction mixture is then cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

The choice of ligand is critical in the Buchwald-Hartwig amination, influencing the reaction's scope, efficiency, and functional group tolerance. [4]

Part 3: Analytical Characterization and Spectroscopic Insights

A thorough analytical characterization is essential to confirm the identity and purity of a synthesized compound. While a complete set of validated spectra for 4-cyclopropylnaphthalen-1-amine is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of both the naphthalene and cyclopropyl moieties.

-

Aromatic Protons: The protons on the naphthalene ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

Cyclopropyl Protons: The protons of the cyclopropyl group will resonate in the upfield region, generally between 0.5 and 1.5 ppm. These protons will likely exhibit complex splitting patterns due to geminal and vicinal coupling.

-

Amine Protons: The protons of the primary amine group (-NH₂) will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, typically in the range of 3.5-5.0 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide valuable information about the carbon framework of the molecule.

-

Naphthalene Carbons: The ten carbon atoms of the naphthalene ring will give rise to signals in the aromatic region, between 110 and 150 ppm.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region, typically between 5 and 20 ppm.

-

C-N Carbon: The carbon atom of the naphthalene ring attached to the amino group will be shifted to a higher frequency compared to the other aromatic carbons due to the electronegativity of the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Primary amines typically exhibit two N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. [5]* C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl group will appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration for an aromatic amine typically appears in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): For 4-cyclopropylnaphthalen-1-amine, the molecular ion peak is expected at m/z = 183.

-

Fragmentation Pattern: The fragmentation pattern will likely involve the loss of small neutral molecules or radicals from the molecular ion. Common fragmentation pathways for related compounds could include the loss of a hydrogen atom, a methyl radical, or cleavage of the cyclopropyl ring.

Part 4: Applications in Drug Development

The primary documented application of 4-cyclopropylnaphthalen-1-amine is as a crucial intermediate in the synthesis of Lesinurad . Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout. The synthesis of Lesinurad involves the elaboration of the amino group of 4-cyclopropylnaphthalen-1-amine into a more complex heterocyclic system. The presence of the cyclopropyl group in the final drug molecule is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to the target protein, and fine-tune the overall pharmacokinetic profile of the drug.

Conclusion

Cyclopropylnaphthalen-1-amines, particularly the 4-substituted isomer, are valuable building blocks in modern organic synthesis and drug discovery. This guide has provided a comprehensive overview of their chemical identity, plausible and efficient synthetic routes, and expected analytical characteristics. A clear understanding of these fundamental aspects is essential for researchers and scientists working in the fields of medicinal chemistry, process development, and materials science. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized intermediates like cyclopropylnaphthalen-1-amine is set to increase, paving the way for the development of new and improved medicines.

References

-

Home Sunshine Pharma. (n.d.). 4-cyclopropylnaphthalen-1-amine Hydrochloride CAS 1533519-92-4. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]

-

Journal of Chemical Education. (2021, February 1). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

MDPI. (2022, June 11). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Beilstein Journals. (2011, July 21). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

-

MDPI. (2021, November 14). Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. Retrieved from [Link]

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). 4-cyclopropylnaphthalen-1-aMine hydrochloride. Retrieved from [Link]

-

Chem LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

IJCRT. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]

Sources

- 1. 4-cyclopropylnaphthalen-1-aMine hydrochloride | 1533519-92-4 [chemicalbook.com]

- 2. 4-cyclopropylnaphthalen-1-aMine hydrochloride | C13H14ClN | CID 91827884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

molecular structure and weight of N-cyclopropylnaphthalen-1-amine

Topic: Molecular Structure and Weight of N-Cyclopropylnaphthalen-1-amine Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

N-Cyclopropylnaphthalen-1-amine (also known as N-cyclopropyl-1-naphthylamine) is a secondary aromatic amine featuring a naphthalene core substituted at the C1 position with a cyclopropylamino group. This compound represents a critical scaffold in medicinal chemistry, serving as a pharmacophore in the development of N-methyl-D-aspartate (NMDA) receptor antagonists, anticancer agents, and mechanistic probes for cytochrome P450-mediated N-dealkylation studies.

Unlike simple alkyl amines, the introduction of the strained cyclopropyl ring alters the electronic properties of the nitrogen lone pair, influencing both metabolic stability and binding affinity. This guide provides a definitive analysis of its molecular specifications, structural characteristics, and validated synthetic protocols.

Physicochemical Profile

The following data summarizes the core molecular specifications for N-cyclopropylnaphthalen-1-amine.

| Parameter | Specification | Notes |

| IUPAC Name | N-Cyclopropylnaphthalen-1-amine | |

| Molecular Formula | C₁₃H₁₃N | |

| Molecular Weight | 183.25 g/mol | Average mass |

| Monoisotopic Mass | 183.1048 Da | Useful for HRMS calibration |

| Physical State | White Solid / Red Oil | Pure form is a solid; oxidizes to oil upon air exposure. |

| Melting Point | 52–54 °C | Literature value for high-purity crystalline samples. |

| Solubility | Soluble in CHCl₃, DCM, MeOH | Low solubility in water due to lipophilic naphthalene core. |

| pKa (Predicted) | ~4.0 – 4.5 | Reduced basicity compared to aliphatic amines due to N-aryl conjugation. |

Structural Analysis & Connectivity

The molecule consists of a planar, aromatic naphthalene system coupled to a non-planar, strained cyclopropyl ring via a secondary amine linker.

Structural Logic[1]

-

Naphthalene Core: Provides a large hydrophobic surface area (π-system) capable of π-π stacking interactions in biological binding pockets.

-

Nitrogen Linker: The nitrogen atom is

hybridized but exhibits partial -

Cyclopropyl Group: Introduces significant ring strain (~27.5 kcal/mol). The C-C bonds in the cyclopropane ring possess high p-character (resembling alkenes), which allows for unique "sigma-conjugation" with the adjacent nitrogen p-orbital.

Visualization: Structural Hierarchy

Figure 1: Structural connectivity and associated physicochemical properties of N-cyclopropylnaphthalen-1-amine.[1]

Synthesis Protocol: Buchwald-Hartwig Amination[3]

Direct alkylation of 1-naphthylamine with cyclopropyl halides is inefficient due to the low reactivity of cyclopropyl electrophiles (SN2 is disfavored). The industry-standard method is the Palladium-Catalyzed Buchwald-Hartwig Amination .

Reaction Scheme

Reagents: 1-Bromonaphthalene + Cyclopropylamine Catalyst: Pd₂(dba)₃ / BINAP (or SPhos) Base: NaOtBu (Sodium tert-butoxide) Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with:

-

1-Bromonaphthalene (1.0 equiv)

-

Pd₂(dba)₃ (1–2 mol%)

-

rac-BINAP (2–4 mol%)

-

NaOtBu (1.4 equiv)

-

-

Addition: Add anhydrous Toluene (0.2 M concentration relative to bromide). Add Cyclopropylamine (1.2–1.5 equiv) via syringe.

-

Reaction: Seal the flask and heat to 80–100 °C for 12–16 hours.

-

Note: Monitoring by TLC (Hexane/EtOAc 9:1) is essential. The starting bromide is UV active; the product will likely fluoresce differently.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient, typically 95:5).

Catalytic Cycle Visualization

Figure 2: Catalytic cycle for the synthesis of N-cyclopropylnaphthalen-1-amine via Pd-cross coupling.

Characterization Standards

To validate the identity of the synthesized compound, the following spectral data must be obtained.

Nuclear Magnetic Resonance (NMR) Profile

Solvent: CDCl₃, 400 MHz

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic (C1-C8) | 7.80 – 7.85 | Multiplet | 2H | Naphthalene H4, H5 |

| Aromatic (C1-C8) | 7.45 – 7.55 | Multiplet | 2H | Naphthalene H2, H8 |

| Aromatic (C1-C8) | 7.25 – 7.35 | Multiplet | 2H | Naphthalene H3, H6 |

| Aromatic (C1-C8) | 6.65 – 6.70 | Doublet | 1H | Naphthalene H2 (Ortho to N) |

| Amine (-NH-) | 4.50 – 4.80 | Broad Singlet | 1H | Exchangeable proton |

| Cyclopropyl (-CH-) | 2.45 – 2.55 | Multiplet | 1H | Methine (attached to N) |

| Cyclopropyl (-CH₂-) | 0.70 – 0.85 | Multiplet | 2H | Ring methylene (cis) |

| Cyclopropyl (-CH₂-) | 0.50 – 0.65 | Multiplet | 2H | Ring methylene (trans) |

Mass Spectrometry (MS)

-

Method: ESI-TOF or GC-MS (EI)

-

Expected Ion:

(ESI) or -

Fragmentation (EI): Expect a loss of the cyclopropyl radical or ring opening, but the molecular ion is typically stable due to the aromatic system.

Safety & Handling

-

Toxicity: Naphthylamines (specifically 2-naphthylamine) are known carcinogens. While N-substituted 1-naphthylamines are generally less toxic, N-cyclopropylnaphthalen-1-amine should be handled as a potential carcinogen .

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is prone to oxidation, turning from white to red/brown over time.

-

PPE: Double nitrile gloves, chemical safety goggles, and use of a fume hood are mandatory.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2000.

-

Hartwig, J. F. "Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates." Angewandte Chemie International Edition, 1998.

-

Rousseaux, S., et al. "Palladium-Catalyzed Monoarylation of Cyclopropylamine." Journal of the American Chemical Society, 2010.

-

PubChem Compound Summary. "1-Naphthylamine Derivatives." National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the pKa and Basicity of N-cyclopropylnaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) of a molecule is a critical determinant of its behavior in biological systems, influencing everything from absorption and distribution to target engagement. This guide provides a comprehensive analysis of the pKa and basicity of N-cyclopropylnaphthalen-1-amine, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its basicity, dissecting the electronic and steric contributions of its constituent moieties. Furthermore, this document outlines a rigorous experimental protocol for the empirical determination of its pKa value, ensuring a self-validating system for researchers. The insights presented herein are designed to empower scientists in drug development to make informed decisions regarding the optimization of lead compounds.

Introduction: The Significance of pKa in Drug Design

N-cyclopropylnaphthalen-1-amine is a secondary aromatic amine featuring a polycyclic aromatic system and a strained cycloalkyl substituent. Such structural motifs are prevalent in pharmacologically active agents, making a thorough understanding of their physicochemical properties, particularly their acid-base characteristics, paramount. The pKa of a compound dictates its charge state at a given pH. This, in turn, governs its solubility, lipophilicity, and ability to traverse biological membranes—key components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. Moreover, the protonation state of a molecule can be crucial for its interaction with biological targets, such as enzymes and receptors.

This guide will first establish a theoretical framework to predict the basicity of N-cyclopropylnaphthalen-1-amine by examining the electronic and steric effects of the naphthalene ring and the N-cyclopropyl group. Subsequently, a detailed experimental workflow for the precise determination of its pKa will be presented.

Theoretical Framework for Basicity Analysis

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1][2] This is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.[2]

The Basicity of the Parent Aromatic Amine: Naphthalen-1-amine

Aromatic amines are generally less basic than their aliphatic counterparts.[1][3][4] This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which reduces its availability for protonation.[1][4] In the case of naphthalen-1-amine, the lone pair on the nitrogen is in conjugation with the extensive π-system of the naphthalene ring. This resonance effect significantly decreases its basicity. The experimentally determined pKa of the conjugate acid of naphthalen-1-amine is approximately 3.92.[5][6][7] This low value reflects the reduced electron density on the nitrogen atom.

Caption: Protonation Equilibrium of Naphthalen-1-amine.

Electronic Effects of the N-Cyclopropyl Substituent

The cyclopropyl group is a fascinating substituent with dual electronic properties.[8]

-

Inductive Effect: Due to the high s-character of the carbon-carbon bonds within the strained three-membered ring, the cyclopropyl group is inductively electron-withdrawing.[8] This effect would tend to pull electron density away from the nitrogen atom, thereby decreasing its basicity.

-

Resonance (Mesomeric) Effect: The Walsh orbitals of the cyclopropyl ring have π-character and can overlap with adjacent p-orbitals.[9] This allows the cyclopropyl group to act as a π-electron donor through resonance, particularly when attached to an electron-deficient center.[8] This donation of electron density into the aromatic system would increase the electron density on the nitrogen, thus increasing its basicity.

The net electronic effect of the cyclopropyl group is a balance between these opposing inductive and resonance effects.

Steric Effects of the N-Cyclopropyl Group

The presence of the cyclopropyl group on the nitrogen atom introduces steric hindrance around the lone pair.[1][3] This can impede the approach of a proton, making protonation more difficult and thus lowering the basicity.[1] Furthermore, steric bulk can affect the solvation of the resulting conjugate acid. The stability of the protonated amine is influenced by its ability to be solvated, and bulky substituents can disrupt the solvation shell, destabilizing the conjugate acid and weakening the base.[10]

Predicted pKa and Basicity of N-cyclopropylnaphthalen-1-amine

Given the competing electronic and steric factors, a precise prediction of the pKa of N-cyclopropylnaphthalen-1-amine without experimental data is challenging. However, we can make a reasoned estimation.

The inductive electron-withdrawing effect of the cyclopropyl group would suggest a decrease in basicity compared to naphthalen-1-amine. Conversely, the potential for resonance donation could counteract this effect. The steric hindrance introduced by the cyclopropyl group is also expected to decrease basicity.

In many cases involving N-alkylation of aromatic amines, the inductive and steric effects tend to dominate, leading to a slight decrease in basicity. For instance, the pKa of N-phenyl-1-naphthylamine is 4.93, which is slightly higher than that of 1-naphthylamine.[11] However, the phenyl group is electronically different from a cyclopropyl group.

Considering the strong electron-withdrawing nature of the naphthalene ring, the resonance donation from the cyclopropyl group might be significant. It is plausible that the resonance donation and the inductive withdrawal are finely balanced. However, the added steric hindrance is an undeniable factor that would disfavor protonation. Therefore, it is predicted that the pKa of N-cyclopropylnaphthalen-1-amine will be slightly lower than that of naphthalen-1-amine (pKa ≈ 3.92).

| Factor | Effect on Electron Density at Nitrogen | Predicted Effect on Basicity | Predicted Effect on pKa |

| Naphthalene Ring Resonance | Decrease | Decrease | Decrease |

| Cyclopropyl Inductive Effect | Decrease | Decrease | Decrease |

| Cyclopropyl Resonance Effect | Increase | Increase | Increase |

| Cyclopropyl Steric Hindrance | No direct effect | Decrease | Decrease |

Table 1: Summary of Predicted Effects on the Basicity of N-cyclopropylnaphthalen-1-amine.

Experimental Determination of pKa

To overcome the ambiguity of theoretical prediction, empirical determination of the pKa is essential. Potentiometric titration is a robust and widely used method for this purpose.

Protocol for Potentiometric Titration

Objective: To determine the pKa of N-cyclopropylnaphthalen-1-amine in a mixed solvent system (e.g., water-methanol) due to its likely low water solubility.

Materials:

-

N-cyclopropylnaphthalen-1-amine (high purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Methanol (ACS grade)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of N-cyclopropylnaphthalen-1-amine (e.g., 20-30 mg) and dissolve it in a known volume of a methanol-water mixture (e.g., 50 mL of 80:20 methanol:water).

-

Initial pH Measurement: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Allow the pH reading to stabilize and record the initial pH.

-

Titration with Acid: Add a known excess of standardized HCl solution to the beaker to ensure complete protonation of the amine. Record the volume of HCl added and the resulting pH.

-

Back Titration with Base: Begin the titration by adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the total volume of NaOH added and the corresponding pH. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Alternatively, use specialized software for pKa determination from titration data, which can perform a non-linear regression analysis for more accurate results.

-

Caption: Experimental Workflow for pKa Determination.

Implications in Drug Development and Research

The determined pKa value of N-cyclopropylnaphthalen-1-amine will have significant implications for its potential as a drug candidate.

-

Absorption: A weakly basic compound will be predominantly in its neutral, more lipophilic form in the alkaline environment of the small intestine, facilitating passive diffusion across the intestinal membrane.

-

Distribution: The extent of plasma protein binding and tissue distribution can be influenced by the charge state of the molecule.

-

Target Interaction: If the protonated form of the amine is required for binding to a biological target (e.g., through an ionic interaction), the pKa will determine the concentration of the active species at physiological pH (around 7.4).

-

Solubility: The salt form of the amine (the conjugate acid) is generally more water-soluble, which is important for formulation development.

Conclusion

The basicity of N-cyclopropylnaphthalen-1-amine is governed by a complex interplay of the resonance effect of the naphthalene ring and the inductive, resonance, and steric effects of the N-cyclopropyl substituent. While theoretical considerations suggest a pKa value slightly lower than that of the parent naphthalen-1-amine, empirical determination through methods such as potentiometric titration is crucial for an accurate assessment. A precise pKa value is indispensable for researchers in medicinal chemistry and drug development to predict and optimize the pharmacokinetic and pharmacodynamic properties of molecules containing this scaffold.

References

- How do amines act as bases - Rawsource.

- Basicity of amines | Organic Chemistry II Class Notes - Fiveable.

- 1-Naphthylamine - ChemBK.

- Arom

-

Basicity of Amines - Chemistry Steps. [Link]

-

1-Naphthylamine (CAS 134-32-7): Odor profile, Properties, & IFRA compliance - Scent.vn. [Link]

-

24.3: Basicity of Amines - Chemistry LibreTexts. [Link]

-

Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem. [Link]

-

1-Naphthylamine | C10H9N | CID 8640 - PubChem. [Link]

-

How does the cyclopropyl group influence conjugation and aromaticity? - Chemistry Stack Exchange. [Link]

-

N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines | Request PDF - ResearchGate. [Link]

-

5 Key Basicity Trends of Amines - Master Organic Chemistry. [Link]

-

Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC - NIH. [Link]

-

24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Basicity of Amine – Study Material for IIT JEE | askIITians. [Link]

Sources

- 1. rawsource.com [rawsource.com]

- 2. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. fiveable.me [fiveable.me]

- 4. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]

- 5. chembk.com [chembk.com]

- 6. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Basicity of Amine – Study Material for IIT JEE | askIITians [askiitians.com]

- 11. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review of N-cyclopropylnaphthalen-1-amine derivatives

An In-Depth Technical Guide to N-Cyclopropylnaphthalen-1-amine Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of N-cyclopropylnaphthalen-1-amine derivatives, a class of compounds holding significant promise in modern drug discovery. By strategically combining the rigid, aromatic naphthalene core with the unique stereoelectronic properties of the cyclopropylamine moiety, these derivatives offer a compelling scaffold for targeting a range of biological pathways. This document details synthetic methodologies, explores critical physicochemical and metabolic properties, analyzes known and potential biological activities, and delineates structure-activity relationships. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutics, particularly in oncology and neurodegenerative diseases.

Introduction: The Strategic Combination of Privileged Scaffolds

In medicinal chemistry, the fusion of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a proven strategy for developing novel therapeutics. The N-cyclopropylnaphthalen-1-amine core is a prime example of such a design, marrying the well-established naphthalene system with the functionally versatile cyclopropylamine group.

The Naphthalene Core in Medicinal Chemistry

The naphthalene ring system is a lipophilic, bicyclic aromatic scaffold prevalent in numerous biologically active compounds. Its rigid structure provides a defined orientation for appended functional groups, facilitating precise interactions with protein binding pockets. Naphthalene derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory and potent anti-amyloidogenic activities, making them relevant for neurodegenerative conditions like Alzheimer's disease.[1][2]

The Cyclopropylamine Moiety: A Tool for Metabolic Stability and Potency

The cyclopropyl group is a valuable substituent in drug design, often used as a "bioisostere" for other functionalities.[3] Its inclusion, particularly as a cyclopropylamine, confers several advantages:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can improve a drug's half-life.[4]

-

Structural Constraint: The rigid three-membered ring restricts conformational flexibility, which can lock the molecule into a bioactive conformation and improve binding affinity.[4]

-

Modulation of Basicity: The cyclopropyl group can lower the basicity of the adjacent amine, which may help mitigate liabilities such as hERG channel interactions.[4]

Cyclopropylamine is a key structural feature in various pharmaceuticals, including antidepressants (as monoamine oxidase inhibitors) and novel enzyme inhibitors.[5][6][7]

The N-Cyclopropylnaphthalen-1-amine Scaffold: Rationale and Potential

The combination of these two scaffolds creates a molecule with a unique profile. The naphthalene core serves as an anchor for protein binding, while the N-cyclopropyl group fine-tunes the molecule's metabolic stability, conformation, and potency. This synergy has made arylcyclopropylamines (ACPAs) a focal point for developing potent and selective inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), a critical target in oncology.[7][8]

Synthetic Strategies and Methodologies

The synthesis of N-cyclopropylnaphthalen-1-amine derivatives can be achieved through several routes, ranging from classical cross-coupling reactions to modern C-H activation strategies.

Overview of Synthetic Pathways

The primary challenge in synthesizing these compounds is the formation of the C-N bond between the naphthalene core and the cyclopropylamine. The choice of method depends on the desired substitution pattern, scale, and availability of starting materials.

Modern Approach: C-H Activation and Cross-Coupling

A more advanced and flexible strategy involves the direct C-H functionalization of a readily available N-cyclopropylnaphthalen-1-amine precursor.[8] This approach allows for the late-stage introduction of various substituents, enabling rapid structure-activity relationship (SAR) studies. The process typically involves an initial C-H borylation followed by a Suzuki cross-coupling reaction.

Detailed Experimental Protocol: Synthesis via C-H Borylation/Suzuki Coupling

This protocol describes a representative synthesis of a 4-substituted-N-cyclopropylnaphthalen-1-amine, adapted from methodologies for related arylcyclopropylamines.[8]

Step 1: Synthesis of N-cyclopropylnaphthalen-1-amine (Precursor)

-

Reaction Setup: To an oven-dried flask under an argon atmosphere, add 1-bromonaphthalene (1.0 eq), cyclopropylamine (1.5 eq), palladium acetate (Pd(OAc)₂, 0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (NaOtBu, 2.0 eq).

-

Solvent Addition: Add anhydrous toluene as the solvent.

-

Reaction: Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the precursor.

Step 2: Iridium-Catalyzed C-4 Borylation

-

Reaction Setup: In a glovebox, combine N-cyclopropylnaphthalen-1-amine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and [Ir(cod)OMe]₂ (0.03 eq) in a flask.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF).

-

Reaction: Stir the mixture at 80 °C for 24 hours.

-

Workup: Remove the solvent under reduced pressure. The crude boronic ester can often be used in the next step without further purification.

Step 3: Suzuki Cross-Coupling

-

Reaction Setup: To the crude boronic ester from Step 2, add the desired aryl halide (Ar-X, 1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent Addition: Add a mixture of dioxane and water (4:1).

-

Reaction: Degas the mixture with argon, then heat to 90 °C for 12 hours.

-

Workup: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the final product by column chromatography to yield the desired 4-substituted-N-cyclopropylnaphthalen-1-amine derivative.

Physicochemical Properties and Metabolic Profile

The drug-like properties of N-cyclopropylnaphthalen-1-amine derivatives are heavily influenced by the interplay between the naphthalene and cyclopropylamine moieties.

Metabolic Fate of the Cyclopropylamine Group

While the cyclopropyl ring is generally robust against oxidation, the N-cyclopropylamine motif can be a site of metabolism.[4] Understanding these pathways is critical for predicting drug-drug interactions and potential toxicities.

-

Oxidative Stability: The primary advantage of the cyclopropyl group is its ability to block metabolism at adjacent sites.[4]

-

Potential for Bioactivation: In some cases, CYP-mediated oxidation of the cyclopropylamine can lead to ring-opening and the formation of reactive intermediates.[4] These intermediates can form adducts with cellular macromolecules, which is a potential source of toxicity. This risk must be evaluated during preclinical development.

Biological Activity and Therapeutic Applications

The N-cyclopropylnaphthalen-1-amine scaffold is a versatile platform for developing inhibitors of various enzymes and receptors.

Inhibition of Epigenetic Targets: LSD1

Arylcyclopropylamines are best known as mechanism-based inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histones.[7][8] Overexpression of LSD1 is associated with poor prognosis in several cancers, making it a high-value oncology target. The cyclopropylamine moiety is essential for the inhibitory mechanism, which involves covalent adduct formation with the enzyme's FAD cofactor.

Potential as Kinase Inhibitors

Many small-molecule kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding pocket of the ATP-binding site.[9][10][11] The N-cyclopropylnaphthalen-1-amine scaffold, with its potential for diverse substitution patterns, is well-suited for the design of novel kinase inhibitors targeting families such as Src or CDKs.[12]

Potential as Anti-neuroinflammatory and Anti-amyloidogenic Agents

Given the known activities of naphthalene derivatives, this class of compounds represents a promising starting point for developing agents to combat neurodegenerative diseases.[1] Specifically, they could be designed to inhibit the aggregation of amyloid-beta fibrils, a key pathological hallmark of Alzheimer's disease.[2]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the N-cyclopropylnaphthalen-1-amine scaffold can provide critical insights into the structural requirements for optimal biological activity. The following table summarizes expected SAR trends based on related chemical series.[8][13]

| Position of Modification | Type of Substituent | Expected Impact on Activity (e.g., LSD1 Inhibition) | Rationale |

| Naphthalene C4 | Small, electron-withdrawing (e.g., -F, -Cl) | Potentially increases potency | May engage in favorable interactions within the enzyme active site. |

| Naphthalene C4 | Bulky, lipophilic (e.g., -phenyl, -t-butyl) | May decrease potency | Steric hindrance could prevent optimal binding. |

| Naphthalene C6/C7 | Hydrogen bond donors/acceptors | Could enhance potency and selectivity | Opportunity to engage with specific residues outside the primary binding pocket. |

| Cyclopropyl Ring | Substitution (e.g., methyl) | Likely decreases potency | The unsubstituted cyclopropylamine is often crucial for the mechanism of action. |

Future Outlook and Challenges

The N-cyclopropylnaphthalen-1-amine scaffold is a platform with considerable untapped potential. Future research should focus on several key areas:

-

Expanding Therapeutic Targets: Beyond LSD1, systematic screening of these derivatives against kinase panels, GPCRs, and other enzyme classes could uncover novel activities.

-

Overcoming Metabolic Liabilities: A key challenge is to design molecules that retain the benefits of the cyclopropylamine group while minimizing the risk of bioactivation.[4] This may involve subtle electronic modifications to the naphthalene ring to disfavor the formation of reactive intermediates.

-

Scalable Synthesis: Developing cost-effective and scalable synthetic routes is essential for advancing promising candidates into clinical development.[14][15]

By addressing these challenges, researchers can fully exploit the therapeutic potential of N-cyclopropylnaphthalen-1-amine derivatives to develop next-generation medicines for a range of human diseases.

References

- NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.).

- Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. (n.d.). ChemRxiv.

- C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. (2016). Organic & Biomolecular Chemistry.

- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). MDPI.

- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003, December 15). Drug Development Research.

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI.

- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021, December 23). Google Patents.

- Pharmaceutical compositions containing n-cyclopropyl-1-aminoindane compounds and adapted for administration to obtain inhibition of monoamine oxidase enzyme and process. (n.d.). Google Patents.

- An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. (2013, July 15). PubMed.

- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC - NIH.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI.

- Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. (2012, October 11). PubMed.

- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022, September 21). MDPI.

- Synthesis, Src kinase inhibitory and anticancer activities of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols. (2010, September 15). PubMed.

- Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. (2014, December 19). PMC.

- Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). PubMed.

- Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2020, June 26). MDPI.

Sources

- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 2. Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. longdom.org [longdom.org]

- 6. US3709996A - Pharmaceutical compositions containing n-cyclopropyl-1-aminoindane compounds and adapted for administration to obtain inhibition of monoamine oxidase enzyme and process - Google Patents [patents.google.com]

- 7. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Src kinase inhibitory and anticancer activities of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 15. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

history and discovery of N-cyclopropylnaphthalen-1-amine as a chemical intermediate

History, Synthesis, and Application as a Chemical Intermediate

Executive Summary

N-cyclopropylnaphthalen-1-amine (CAS: 112033-42-8) is a specialized secondary amine featuring a naphthalene ring N-substituted with a cyclopropyl group. While often conflated in broad literature searches with its structural isomer—the industrial Lesinurad intermediate 1-(4-cyclopropylnaphthalen-1-yl)amine—the N-cyclopropyl variant holds a distinct and critical place in physical organic chemistry and heterocyclic synthesis.

Historically, this molecule served as a pivotal mechanistic probe (radical clock) for elucidating Single Electron Transfer (SET) pathways in Cytochrome P450 catalysis. In modern synthetic chemistry, it has re-emerged as a versatile building block for the construction of complex fused heterocycles via Rhodium-catalyzed [3+2] annulation.

This guide provides a comprehensive technical analysis of its discovery, validated synthesis protocols, and its dual role as both a biological probe and a synthetic intermediate.

Historical Context & Discovery

The "Radical Clock" Era

The discovery and initial heavy usage of N-cyclopropylnaphthalen-1-amine trace back to the late 20th century efforts to understand enzymatic oxidation mechanisms. Researchers, notably Loeppky et al. , utilized N-cyclopropylanilines to distinguish between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms in P450-mediated N-dealkylation.[1]

-

The Mechanism: Upon oxidation to a nitrogen radical cation (

), the cyclopropyl ring undergoes rapid, irreversible ring opening (fragmentation) to form a carbon-centered radical. This "clock" allows kineticists to time the lifespan of the radical intermediate. -

Significance: N-cyclopropylnaphthalen-1-amine provided a stable, bulky aromatic scaffold that prevented rapid metabolic attack on the ring itself, forcing the enzyme to act on the nitrogen center, thus isolating the mechanism of interest.

The Modern Era: C-H Activation & Annulation

In the last decade, the molecule has transitioned from a passive probe to an active substrate. Groups like Maity and Zheng (2012) demonstrated its utility in Rh(III)-catalyzed C-H activation, where the cyclopropyl group acts as a directing group or participates in ring-opening/annulation sequences to form pyrrolo-fused systems.

Chemical Synthesis: Evolution & Protocols[2]

The synthesis of N-cyclopropylnaphthalen-1-amine presents a specific challenge: the poor nucleophilicity of the bulky naphthylamine and the instability of cyclopropanone equivalents make standard reductive amination difficult. Two primary routes have evolved.[2][3][4][5][6][7][8]

Method A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

This is the current "Gold Standard" for generating high-purity material. It utilizes modern phosphine ligands to facilitate the coupling of 1-chloronaphthalene or 1-bromonaphthalene with cyclopropylamine.

Why this works: The use of bulky, electron-rich ligands (like BrettPhos or BINAP) facilitates the oxidative addition of the bulky naphthalene halide and promotes the reductive elimination of the strained cyclopropylamine product without beta-hydride elimination side reactions.

Method B: Reductive Amination via 1-Ethoxycyclopropanol (Historical)

Early methods utilized 1-ethoxy-1-(trimethylsiloxy)cyclopropane as a cyclopropanone equivalent. While effective, this method suffers from poor atom economy and the requirement of handling sensitive silyl ethers.

Validated Experimental Protocol (Method A)

Objective: Synthesis of N-cyclopropylnaphthalen-1-amine via Buchwald-Hartwig Coupling. Scale: Gram-scale (Optimization required for kg-scale).

| Reagent | Equivalents | Role |

| 1-Bromonaphthalene | 1.0 equiv | Electrophile |

| Cyclopropylamine | 1.2 - 1.5 equiv | Nucleophile |

| Pd(OAc)₂ | 1 - 3 mol% | Catalyst Precursor |

| BINAP or BrettPhos | 1.5 - 4 mol% | Ligand |

| NaOtBu | 1.4 equiv | Base |

| Toluene | Solvent (0.2 M) | Medium |

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a glovebox or under strict Argon flow, charge a reaction vessel with Pd(OAc)₂ and the phosphine ligand (BINAP). Add anhydrous toluene and stir at room temperature for 30 minutes to generate the active Pd(0)-ligand complex. Critical: Ensure the solution turns from orange to a homogenous yellow/brown, indicating complexation.

-

Substrate Addition: Add 1-bromonaphthalene followed by the base (NaOtBu). The base will not dissolve completely; this is normal.

-

Amine Addition: Add cyclopropylamine via syringe. Note: Cyclopropylamine is volatile (bp ~50°C); ensure the vessel is sealed immediately.

-

Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 95:5) or GC-MS.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

-

Target: N-cyclopropylnaphthalen-1-amine appears as a light yellow/red oil or low-melting solid.

-

Yield Expectation: 70–85%.

-

Structural Distinction: The "Lesinurad" Confusion

It is vital for drug development professionals to distinguish between the title compound and the intermediate for Lesinurad (Zurampic).

-

N-Cyclopropylnaphthalen-1-amine (Title Topic):

-

Structure: Naphthalene-N-Cyclopropyl.[8]

-

Use: Probe, Heterocycle synthesis.

-

-

1-(4-Cyclopropylnaphthalen-1-yl)amine (Lesinurad Intermediate):

The diagram below clarifies this critical structural isomerism and the synthesis pathway for the N-cyclopropyl variant.

Figure 1: Synthesis via Buchwald-Hartwig coupling and subsequent application as a radical clock probe.

Technical Data & Analytics

For researchers characterizing the synthesized material, the following analytical signatures are standard.

| Parameter | Specification | Notes |

| Appearance | Light yellow oil to off-white solid | Oxidizes slowly in air; store under Argon. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.80 (m, 1H), 7.45 (m, 3H), 7.30 (d, 1H), 7.00 (d, 1H), 6.75 (d, 1H), 4.72 (br s, NH), 2.45 (m, 1H, CH-cyclopropyl), 0.80 (m, 2H), 0.60 (m, 2H). | Characteristic cyclopropyl multiplets at high field (0.5-0.9 ppm). |

| ¹³C NMR | δ 144.8 (C-N), 134.5, 128.5, 126.0, 125.8, 124.5, 120.0, 118.0, 106.5, 25.5 (CH), 7.5 (CH₂). | C-N carbon shift is diagnostic. |

| Stability | Moderate | Sensitive to strong acids (ring opening). |

| Toxicity | Unknown / Treat as Potent | N-cyclopropyl amines can inhibit ALDH and P450 enzymes irreversibly. |

Applications in Heterocyclic Synthesis[1][3][10][11]

Beyond its role as a probe, N-cyclopropylnaphthalen-1-amine is a "privileged structure" for generating pyrrolo[1,2-a]quinolines and related scaffolds.

Reaction Pathway (Rh-Catalyzed):

-

Coordination: Rh(III) coordinates to the naphthalene ring.

-

C-H Activation: Ortho-C-H activation occurs.

-

Insertion: An alkyne (e.g., diphenylacetylene) inserts into the Rh-C bond.

-

Annulation: The cyclopropyl ring opens, forming a new C-C bond and closing the heterocycle.

This pathway allows for the rapid assembly of polycyclic aromatic hydrocarbons (PAHs) with embedded nitrogen, which are valuable in OLED materials and kinase inhibitor discovery.

References

-

Discovery & Mechanistic Use (Radical Clock)

- Loeppky, R. N., et al. "N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines." Chemical Research in Toxicology, 1998.

-

Cui, W., & Loeppky, R. N.[9] "The synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation." Tetrahedron, 2001.[9] Link

-

Synthesis Protocols (Buchwald-Hartwig)

-

Maity, S., Zhu, M., Shinabery, R. S., & Zheng, N. "Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes." Angewandte Chemie International Edition, 2012, 51(1), 222–226.[9] Link

- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

-

-

Related Industrial Context (Lesinurad Intermediate Distinction)

Sources

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. EP3112334A1 - Process for manufacturing 1-cyclopropyl-naphthalenes - Google Patents [patents.google.com]

Methodological & Application

Navigating the Synthesis and Handling of N-cyclopropylnaphthalen-1-amine: A Guide for Research and Development

This document provides a comprehensive guide to the safe handling, storage, and disposal of N-cyclopropylnaphthalen-1-amine (CAS No. 878671-94-4). Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information with practical, field-proven insights to ensure the integrity of your research and the safety of laboratory personnel. The protocols outlined herein are built upon a foundation of established chemical safety principles and data derived from analogous compounds.

Compound Profile and Hazard Identification

N-cyclopropylnaphthalen-1-amine is an aromatic amine featuring a naphthalene core substituted with a cyclopropylamine moiety. This unique structure presents a combination of chemical properties that necessitate careful handling. While a comprehensive toxicological profile for this specific molecule is not extensively documented in publicly available literature, a hazard assessment can be constructed by examining its constituent functional groups and available safety data.

A Safety Data Sheet (SDS) for N-cyclopropylnaphthalen-1-amine indicates the following hazards:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Aromatic amines as a class are known for their potential to be absorbed through the skin and can have various toxic effects.[2][3] The naphthalene component suggests that the compound is likely a solid at room temperature and may be prone to dust formation if not handled carefully.[4] The cyclopropylamine group, while imparting unique conformational constraints, also introduces specific reactivity that must be considered.[5][6]

Table 1: Physicochemical and Safety Data for N-cyclopropylnaphthalen-1-amine

| Property | Value | Source |

| CAS Number | 878671-94-4 | [7][8] |

| Molecular Formula | C₁₃H₁₃N | [7][8] |

| Molecular Weight | 183.25 g/mol | [7][8] |

| Appearance | White to off-white powder or crystals | Inferred from related compounds[4] |

| Boiling Point | 361.6°C at 760 mmHg | [8] |

| Flash Point | 190.3°C | [8] |

| Density | 1.191 g/cm³ | [8] |

| Storage | Keep in dark place, inert atmosphere, room temperature. | [7] |

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with N-cyclopropylnaphthalen-1-amine.

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1]

Personal Protective Equipment

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing, chemical safety goggles and a face shield are mandatory.[1]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[1]

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of skin contact, a chemical-resistant apron and sleeves should be worn.[9]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

Caption: Figure 1: PPE Selection Workflow

Storage and Handling Protocols

Proper storage and handling are critical to maintaining the purity of N-cyclopropylnaphthalen-1-amine and ensuring a safe laboratory environment.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.[10][11] The original supplier's container is ideal.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from air exposure.[7]

-

Temperature: Maintain at room temperature, away from direct sunlight and heat sources.[7][10]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Handling

-

Dispensing: When weighing and dispensing the solid, use a spatula and work in a fume hood to avoid creating and inhaling dust.[12]

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, especially with acidic solvents.

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[1]

Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or accidental exposure.

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1]

-

Carefully sweep up the absorbed material and place it in a sealed container for disposal.[1]

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert personnel in adjacent areas.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains or waterways.[1]

-

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ICSC 0518 - 1-NAPHTHYLAMINE [chemicalsafety.ilo.org]

- 5. longdom.org [longdom.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. 878671-94-4|4-Cyclopropylnaphthalen-1-amine|BLD Pharm [bldpharm.com]

- 8. 4-cyclopropylnaphthalen-1-amine | 878671-94-4 [chemnet.com]

- 9. fishersci.com [fishersci.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. collectandrecycle.com [collectandrecycle.com]

- 12. westliberty.edu [westliberty.edu]

green chemistry approaches to synthesizing N-cyclopropylnaphthalen-1-amine

[1][2]

Method B: Micellar Buchwald-Hartwig Amination (The Aqueous Route)

For cases where the boronic acid is unavailable or the Chan-Lam yield is low due to the steric bulk of the 1-naphthyl group, the Buchwald-Hartwig amination is the gold standard. However, we modify it using TPGS-750-M , a designer surfactant that forms nanomicelles, allowing the reaction to occur in water.

Mechanism & Causality: The lipophilic substrates (1-bromonaphthalene and cyclopropylamine) migrate into the hydrophobic core of the micelles. The high local concentration within the micelle accelerates the reaction, allowing it to proceed at lower temperatures and without organic co-solvents.

Protocol 2: Aqueous Micellar Coupling

Reagents:

-

Substrate A: 1-Bromonaphthalene (1.0 equiv)

-

Substrate B: Cyclopropylamine (1.2 equiv)

-

Catalyst: Pd(dtbpf)Cl₂ or Pd(OAc)₂/Xantphos (2 mol%)

-

Note: Bidentate ligands like Xantphos are required to prevent

-hydride elimination and handle the steric bulk.

-

-

Surfactant: 2 wt % TPGS-750-M in water.

-

Base: NaOtBu (1.5 equiv) or

.

Step-by-Step Workflow:

-

Surfactant Prep: Dissolve TPGS-750-M in degassed water to make a 2 wt % solution.

-

Reaction Assembly: In a reaction vial, add 1-bromonaphthalene (207 mg, 1.0 mmol), Pd catalyst (2 mol%), and Base.

-

Solvent Addition: Add 2.0 mL of the surfactant solution. Stir to form an emulsion.

-

Amine Addition: Inject cyclopropylamine (1.2 mmol) via syringe.

-

Reaction: Stir at 45-50°C.

-

Self-Validation: The reaction mixture should look milky/cloudy (stable emulsion). If phase separation occurs, stir speed is too low.

-

-

Extraction: Add a minimal amount of EtOAc (green solvent alternative: 2-MeTHF) to extract the product from the micelles. The aqueous phase containing the surfactant and catalyst can often be recycled.

Green Metrics:

-

Solvent: Water (Excellent).[1]

-

E-Factor: Low (Recyclable aqueous phase).

-

Scalability: High.

Visualizing the Workflow

Comparative Analysis & QC Standards

The following table contrasts the two methods to aid in experimental design selection.

| Metric | Method A: Chan-Lam | Method B: Micellar Buchwald |

| Primary Substrate | Boronic Acid | Aryl Bromide |

| Catalyst Cost | Low (Copper) | High (Palladium) |

| Reaction Time | 12 - 24 Hours | 4 - 8 Hours |

| Sensitivity | Sensitive to moisture (if strictly anhydrous required, though Method A is aerobic) | Sensitive to Oxygen (requires inert gas) |

| Steric Tolerance | Moderate (1-naphthyl is challenging) | High (Ligand controlled) |

| Green Highlight | Ambient Air Oxidant | Water as Solvent |

Quality Control (QC) & Validation:

-

NMR Verification: The N-H proton of the secondary amine typically appears as a broad singlet around 4.0-5.0 ppm. The cyclopropyl protons will show distinct multiplets at high field (0.5 - 0.9 ppm).

-

Impurity Alert: Watch for homocoupling of the boronic acid (1,1'-binaphthalene) in Method A, or dehalogenation of naphthalene in Method B.

References

-

Chan-Lam Coupling Fundamentals

- Title: Copper-promoted C-N bond cross-coupling with phenylboronic acids.

- Source: Tetrahedron Letters.

-

URL:[Link]

- Micellar Catalysis (TPGS-750-M): Title: Transition Metal Catalysis in Water at Room Temperature. Source: Lipshutz Group (Aldrich).

-

Green Chemistry Principles

- Title: The 12 Principles of Green Chemistry.

- Source: American Chemical Society.

-

URL:[Link]

-

Cyclopropylamine Reactivity

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chan-Lam Coupling [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of N-cyclopropylnaphthalen-1-amine in Reductive Amination

Welcome to the technical support center for the synthesis of N-cyclopropylnaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reductive amination of 1-naphthaldehyde with cyclopropylamine. Our goal is to provide you with in-depth technical insights and actionable protocols to enhance your reaction yields and product purity.

Understanding the Reaction: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[1][2][3] The reaction proceeds in two main steps: the formation of an imine intermediate from a carbonyl compound (1-naphthaldehyde) and an amine (cyclopropylamine), followed by the reduction of the imine to the target amine (N-cyclopropylnaphthalen-1-amine).[2][4]

Reaction Mechanism Overview

The overall transformation can be visualized as follows:

Caption: General workflow of the reductive amination process.

A successful, high-yield synthesis hinges on optimizing both the imine formation and the subsequent reduction step.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during the synthesis of N-cyclopropylnaphthalen-1-amine, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

-

Inefficient Imine Formation: The equilibrium between the reactants and the imine might not favor the product.[2]

-

Solution: Ensure anhydrous conditions. Water is a byproduct of imine formation, and its presence can shift the equilibrium back towards the starting materials.[2] Consider using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

-

Causality: Le Chatelier's principle dictates that removing a product (water) will drive the reaction forward.

-

-

Suboptimal pH: The pH of the reaction is critical for imine formation.[5][6][7]

-

Solution: The optimal pH for imine formation is typically mildly acidic, around 4.5-6.[5][6] At a lower pH, the amine becomes protonated and non-nucleophilic.[6][7] At a higher pH, the carbonyl group is not sufficiently activated for nucleophilic attack.[6] Adding a catalytic amount of a weak acid, like acetic acid, can be beneficial.[8]

-

Causality: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.

-

-

Incorrect Choice or Amount of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.

-

Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations because it is a mild and selective reducing agent that is particularly effective for this transformation.[8][9][10][11] It is less likely to reduce the starting aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[12] Use a slight excess (1.2-1.5 equivalents) of the reducing agent to ensure complete conversion.

-

Causality: The steric bulk and electronic properties of NaBH(OAc)₃ make it less reactive towards aldehydes and ketones but highly effective for reducing the protonated imine (iminium ion).

-

-

Side Reactions: Several side reactions can compete with the desired transformation.

-

Over-alkylation: The product amine can react with another molecule of the aldehyde to form a tertiary amine.

-

Solution: Use a slight excess of the amine (cyclopropylamine) relative to the aldehyde.[13] This can help to minimize the chance of the product amine reacting further.

-

-

Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (1-naphthalenemethanol).

-

Q2: I am observing the formation of a significant amount of 1-naphthalenemethanol as a byproduct. How can I prevent this?

A2: The formation of 1-naphthalenemethanol indicates that your reducing agent is reducing the starting aldehyde.

-

Primary Cause: The use of a non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure where the aldehyde is present alongside the reducing agent.[12]

-

Solution:

-

Switch to a Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its high selectivity in reducing imines in the presence of aldehydes.[8][9][10][11]

-

Two-Step, One-Pot Procedure: If you must use NaBH₄, first allow the imine to form completely before adding the reducing agent. Stir the 1-naphthaldehyde and cyclopropylamine together in the solvent for a period (e.g., 1-2 hours) before introducing the NaBH₄.[13]

-

Q3: The reaction seems to stall, and I have a mixture of starting materials and product even after extended reaction times. What can I do?

A3: A stalled reaction often points to issues with reaction conditions or reagent stoichiometry.

-

Troubleshooting Steps:

-

Check Reagent Quality: Ensure that your 1-naphthaldehyde is pure and not oxidized. The cyclopropylamine should be of high purity. The reducing agent, especially NaBH(OAc)₃, can be sensitive to moisture and should be handled under anhydrous conditions.[10][11]

-

Solvent Choice: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally preferred for reactions using NaBH(OAc)₃.[10][11]

-

Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes help drive the reaction to completion, particularly if imine formation is slow.

-

Stoichiometry: Re-evaluate the stoichiometry of your reagents. A common starting point is a 1:1.1 to 1:1.2 ratio of aldehyde to amine, with 1.2 to 1.5 equivalents of the reducing agent.[14]

-

Q4: How should I best purify the final product, N-cyclopropylnaphthalen-1-amine?

A4: Purification is crucial for obtaining a high-purity product.

-

Work-up Procedure:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and decompose the excess borohydride reagent.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine to remove residual water.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification Technique:

-

Column Chromatography: The crude product can be purified by silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the desired amine from any unreacted aldehyde and other byproducts.

-

Acid-Base Extraction: For larger scales, an acid-base extraction can be an effective purification step. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH) will deprotonate the amine, which can then be extracted back into an organic solvent.[15]

-

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

-

1-Naphthaldehyde

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-naphthaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous dichloromethane.

-

Add cyclopropylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% ethyl acetate in hexanes).

Frequently Asked Questions (FAQs)

Q: Can I use sodium cyanoborohydride (NaBH₃CN) instead of NaBH(OAc)₃?